![molecular formula C6H11NO2 B1526225 (S)-1-Acetyl-3-hydroxypyrrolidine CAS No. 943587-40-4](/img/structure/B1526225.png)
(S)-1-Acetyl-3-hydroxypyrrolidine
Overview
Description
“(S)-1-Acetyl-3-hydroxypyrrolidine” (CAS# 943587-40-4) is a useful research chemical for organic synthesis and other chemical processes . It is also known as “(S)-3-Hydroxypyrrolidine-1-acetate” and is a chiral compound belonging to the family of pyrrolidine derivatives.
Molecular Structure Analysis
The molecular formula of “(S)-1-Acetyl-3-hydroxypyrrolidine” is C6H11NO2 . The molecular weight is 129.16 g/mol . The Canonical SMILES representation is CC(=O)N1CCC(C1)O .
Physical And Chemical Properties Analysis
“(S)-1-Acetyl-3-hydroxypyrrolidine” has a molecular weight of 129.16 g/mol . It should be stored at room temperature, away from moisture . The solubility of the compound would depend on the solvent used .
Scientific Research Applications
Synthetic Techniques and Chemical Properties
- Synthesis Techniques : A study detailed the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid. This process involved silanization and cyclization steps, highlighting efficient methods to produce structurally related pyrrolidine derivatives (Li Zi-cheng, 2009).
Biological Applications and Drug Development
- EPR Brain Imaging Agents : Acyl-protected hydroxylamines, including compounds structurally related to (S)-1-Acetyl-3-hydroxypyrrolidine, were developed for electron paramagnetic resonance (EPR) brain imaging, showcasing their application in medical diagnostics (A. Yordanov et al., 2002).
- Histone Deacetylase 6 Inhibitors : Research on 3-aminopyrrolidinone-based hydroxamic acids as HDAC6 inhibitors highlights the therapeutic potential of pyrrolidine derivatives in cancer treatment and neurodegenerative diseases (Xianfeng Lin et al., 2015).
Chemical and Biological Modeling
- Force Field Development for Drug-like Molecules : The CHARMM General Force Field (CGenFF) extends to drug-like molecules, enabling simulations on drug-target interactions that include pyrrolidine derivatives, thus aiding in medicinal chemistry and drug design (K. Vanommeslaeghe et al., 2009).
Enzyme Inhibition and Metabolic Studies
- GABA-uptake Inhibitors : Studies on derivatives of 4-hydroxypyrrolidine-2-acetic acid explored their potential as inhibitors of GABA transport proteins, indicating the relevance of pyrrolidine structures in neuroscience research (Xu-yang Zhao et al., 2005).
Biohydroxylation and Biocatalysis
- Biocatalytic Hydroxylation : Research involving Sphingomonas sp. HXN-200 demonstrated the regio- and stereoselective hydroxylation of pyrrolidines, a process relevant for the synthesis of hydroxypyrrolidines, showcasing the utility of biocatalysis in organic synthesis (Z. Li et al., 2001).
Future Directions
properties
IUPAC Name |
1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQVFPGHQBQSY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717199 | |
Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Acetyl-3-hydroxypyrrolidine | |
CAS RN |
943587-40-4 | |
Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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